molecular formula C9H14O B13448258 1-Oxadispiro[2.2.2^{6}.2^{3}]decane CAS No. 2002555-38-4

1-Oxadispiro[2.2.2^{6}.2^{3}]decane

Cat. No.: B13448258
CAS No.: 2002555-38-4
M. Wt: 138.21 g/mol
InChI Key: FPBDEBMUNWEBRD-UHFFFAOYSA-N
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Description

1-Oxadispiro[2.2.2{6}.2{3}]decane is a unique and intriguing compound characterized by its spirocyclic structure

Preparation Methods

The synthesis of 1-Oxadispiro[2.2.2{6}.2{3}]decane typically involves multi-step organic reactions. One common synthetic route includes the formation of the spirocyclic core through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, play a crucial role in achieving high yields and purity. Industrial production methods may involve optimizing these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-Oxadispiro[2.2.2{6}.2{3}]decane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.

    Reduction: Reduction reactions can modify the spirocyclic structure, potentially leading to new derivatives.

    Substitution: Common reagents such as halogens or nucleophiles can replace specific atoms or groups within the molecule.

    Addition: Addition reactions can occur at the spiro linkage, resulting in the formation of new compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while substitution can produce halogenated compounds.

Scientific Research Applications

1-Oxadispiro[2.2.2{6}.2{3}]decane has garnered interest in various scientific research areas, including:

    Chemistry: Its unique structure makes it a valuable subject for studying spirocyclic chemistry and developing new synthetic methodologies.

    Biology: The compound’s potential biological activity is of interest for drug discovery and development.

    Medicine: Researchers are exploring its potential as a therapeutic agent due to its distinctive chemical properties.

    Industry: Its applications in materials science and catalysis are being investigated, given its stability and reactivity.

Mechanism of Action

The mechanism by which 1-Oxadispiro[2.2.2{6}.2{3}]decane exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to potential therapeutic or industrial applications. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate the compound’s full potential.

Comparison with Similar Compounds

1-Oxadispiro[2.2.2{6}.2{3}]decane can be compared with other spirocyclic compounds, such as:

    1,6,9-Tri-oxaspiro[4.5]decanes: These compounds share a similar spirocyclic core but differ in the number and position of oxygen atoms.

    Spiro[5.5]undecane derivatives: These compounds exhibit different ring sizes and substituents, leading to variations in their chemical properties and applications.

The uniqueness of 1-Oxadispiro[2.2.2{6}.2{3}]decane lies in its specific spiro linkage and the resulting chemical behavior, which distinguishes it from other spirocyclic compounds.

Properties

CAS No.

2002555-38-4

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

8-oxadispiro[2.2.26.23]decane

InChI

InChI=1S/C9H14O/c1-2-8(1)3-5-9(6-4-8)7-10-9/h1-7H2

InChI Key

FPBDEBMUNWEBRD-UHFFFAOYSA-N

Canonical SMILES

C1CC12CCC3(CC2)CO3

Origin of Product

United States

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